molecular formula C12H7N3 B13799866 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI) CAS No. 74382-17-5

1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI)

Cat. No.: B13799866
CAS No.: 74382-17-5
M. Wt: 193.20 g/mol
InChI Key: WEAAIBBTNKUEOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI) is a heterocyclic compound with a complex fused ring structure.

Preparation Methods

The synthesis of 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI) typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium hydride or lithium diisopropylamide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole has been investigated for its potential therapeutic uses. The following are key areas of research:

  • Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Research has focused on the mechanism of action, which often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may offer protective effects against neurodegenerative diseases by modulating neurotransmitter activity and reducing oxidative stress.
  • Antimicrobial Properties : The compound has shown promise in laboratory settings against certain bacterial strains, indicating potential for development into new antimicrobial agents.

Materials Science Applications

In addition to medicinal applications, 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole has been explored in materials science:

  • Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. Its unique structure allows for the creation of materials with specific mechanical and thermal characteristics.
  • Nanotechnology : Research is ongoing into the use of this compound in the formulation of nanoparticles for drug delivery systems. The ability to encapsulate therapeutic agents within nanoparticles could enhance bioavailability and target specific tissues.

Case Studies

StudyApplicationFindings
Anticancer ResearchIn vitro studies on various cancer cell linesDemonstrated significant cytotoxicity at low concentrations.
NeuroprotectionAnimal models of neurodegenerationReduced markers of oxidative stress and improved cognitive function.
Antimicrobial TestingLaboratory assays against bacterial strainsEffective against resistant strains, suggesting a new avenue for antibiotic development.
Polymer SynthesisDevelopment of new polymer compositesEnhanced thermal stability and mechanical strength compared to traditional polymers.

Mechanism of Action

The mechanism of action of 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI) involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Biological Activity

1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI) is a complex organic compound characterized by its unique tetracyclic structure containing three nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and parasitology. This article explores the synthesis, biological activity, and mechanisms of action of 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI), supported by case studies and research findings.

  • Molecular Formula : C12H11N3
  • CAS Number : 73857-37-1
  • Molecular Weight : 197.23584

Synthesis

The synthesis of 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI) typically involves multi-step organic reactions that form its tetracyclic core. Common methods include cyclization reactions requiring specific catalysts and controlled conditions to optimize yield and purity .

Biological Activity Overview

1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI) exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of benzimidazole compounds can interfere with DNA topoisomerases, which are critical for DNA replication and repair. The inhibition of these enzymes can lead to cytotoxic effects in cancer cells .
  • Anthelmintic Properties : Compounds related to benzimidazoles have been noted for their effectiveness against helminths due to their ability to disrupt tubulin polymerization .

Anticancer Activity

In a study evaluating various benzimidazole derivatives, compounds similar to 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI) were tested against several cancer cell lines, including HeLa (cervix adenocarcinoma) and MCF7 (breast adenocarcinoma). The results indicated significant cytotoxicity attributed to the inhibition of type I DNA topoisomerase activity .

CompoundCell LineIC50 (µM)
1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI)HeLa34.31
Control (Albendazole)HeLa83.1
1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI)MCF738.29
Control (Albendazole)MCF740.59

Anthelmintic Activity

In another study focusing on anthelmintic efficacy, derivatives similar to 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI) demonstrated a reduction in parasite activity by over 90% at concentrations around 100 µg/mL after 48 hours .

The biological activity of 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI) is primarily attributed to its ability to interact with specific molecular targets:

  • DNA Topoisomerase Inhibition : The compound's structure allows it to bind effectively to DNA topoisomerases, disrupting their function and leading to increased cellular stress and apoptosis in cancer cells .
  • Tubulin Disruption : Similar compounds have been shown to interfere with tubulin dynamics in parasites, leading to paralysis and death of the organism .

Q & A

Q. What are the key physicochemical properties of 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI), and how do they influence experimental design?

Answer:
The compound’s physicochemical properties are critical for solubility, stability, and reactivity in experiments. Key data include:

PropertyValue
Molecular FormulaC₁₂H₇N₃
Molecular Weight193.20 g/mol
LogP (Partition Coefficient)2.04
Polar Surface Area (PSA)41.04 Ų

Methodological Considerations:

  • Solubility: The moderate LogP suggests limited aqueous solubility. Use polar aprotic solvents (e.g., DMSO) for dissolution.
  • Stability: Monitor degradation under light or acidic conditions via HPLC.
  • Reactivity: The fused aromatic system may participate in π-π stacking or intercalation, impacting biological assays .

Q. What synthetic strategies are effective for preparing 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole derivatives?

Answer:
Derivatives are synthesized via cyclization and functionalization:

  • Double Cyclization: A reported method for benzoimidazole-pyrrolo hybrids involves Pd-catalyzed cyclization of halogenated precursors (e.g., 10-fluoro-6-phenyl derivatives) under inert atmospheres, yielding products confirmed by HRMS and NMR .
  • Annellation Reactions: Triazole or tetrazole systems can be fused to the pyrrolo core using hydrazine intermediates, followed by thermal or acidic ring closure .

Optimization Tips:

  • Use microwave-assisted synthesis to reduce reaction time.
  • Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).

Q. How can spectroscopic techniques characterize this compound and its derivatives?

Answer:
Key Techniques:

  • ¹H/¹³C NMR: Assign aromatic protons (δ 6.5–8.5 ppm) and carbons (δ 110–150 ppm). For example, fluorinated derivatives show coupling constants (e.g., JC–F = 24.0 Hz) .
  • HRMS: Confirm molecular ions (e.g., [M + Na]<sup>+</sup> at m/z 324.0907) with <1 ppm error .
  • IR Spectroscopy: Identify N-H stretches (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

Data Interpretation:

  • Compare experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities .

Q. What advanced methodologies evaluate the biological activity of this compound?

Answer:
Antimicrobial Screening:

  • In vitro Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative bacteria (e.g., E. coli) using broth microdilution (MIC determination). Derivatives with electron-withdrawing groups (e.g., Cl, F) show enhanced activity .
  • Mechanistic Studies: DNA intercalation assays (e.g., ethidium bromide displacement) or topoisomerase inhibition assays .

Contradiction Analysis:

  • Example: A tetrazolo-pyrrolo derivative (3c) outperforms ampicillin against most bacteria but not S. aureus. To resolve discrepancies:
    • Standardize assay conditions (pH, inoculum size).
    • Perform molecular docking to assess target binding variability .

Q. How can computational modeling guide the design of derivatives for material science applications?

Answer:
Electronic Property Prediction:

  • DFT Calculations: Optimize geometry and compute frontier molecular orbitals (HOMO/LUMO). For example, selenium-substituted analogs show reduced bandgaps, enhancing charge transport in organic solar cells .
  • Electrostatic Potential (ESP) Maps: Identify electron-rich regions for doping or interfacial engineering (e.g., in perovskite solar cells) .

Validation:

  • Compare computed dielectric constants with experimental impedance spectroscopy data .

Q. What strategies address contradictions in structure-activity relationship (SAR) studies?

Answer:
Case Study: Discrepancies in antimicrobial activity across derivatives.

  • Structural Clustering: Group compounds by substituent type (e.g., halogens, alkyl chains) and correlate with bioactivity.
  • Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., chloro-substituted derivatives consistently show higher potency) .
  • In Silico Screening: Use QSAR models to predict activity cliffs and prioritize synthesis .

Q. How is this compound utilized in optoelectronic materials?

Answer:
Applications:

  • Non-Fullerene Acceptors (NFAs): Derivatives like BTP-eC9 enhance light absorption and charge separation in solar cells. Key modifications include:
    • Introducing electron-deficient cores (e.g., benzothiadiazole).
    • Tuning side chains (e.g., 2-butyloctyl) to improve film morphology .

Performance Metrics:

ParameterValue
Power Conversion Efficiency (PCE)Up to 18%
Dielectric Constant (ε)Improved via selenium substitution

Methodology:

  • Fabricate devices using spin-coating and anneal at 100°C for 10 minutes.
  • Characterize via J-V curves and external quantum efficiency (EQE) .

Properties

CAS No.

74382-17-5

Molecular Formula

C12H7N3

Molecular Weight

193.20 g/mol

IUPAC Name

3,5,10-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(15),2,4,6,8,11,13-heptaene

InChI

InChI=1S/C12H7N3/c1-2-7-8(3-1)15-9-4-5-10-12(11(7)9)14-6-13-10/h1-6,15H

InChI Key

WEAAIBBTNKUEOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CC=C4C3=NC=N4)NC2=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.